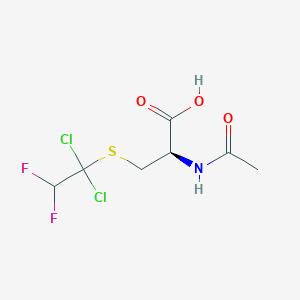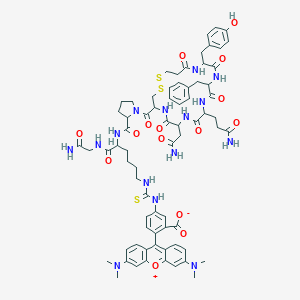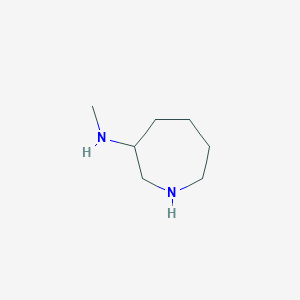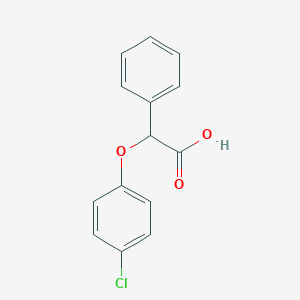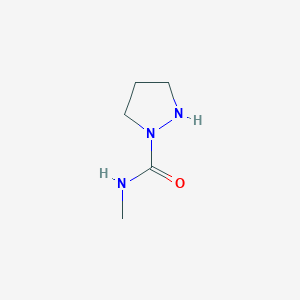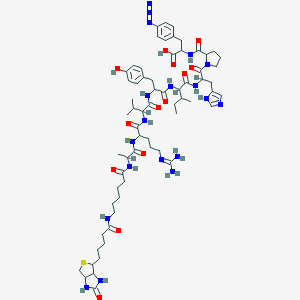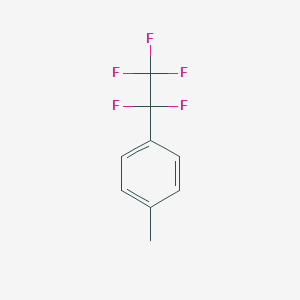
1-Methyl-4-(pentafluoroethyl)benzene
Overview
Description
1-Methyl-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C9H7F5. It is characterized by the presence of a methyl group and a pentafluoroethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 1,1,2,2,2-pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the pentafluoroethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Halogenation: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like FeBr3 or FeCl3 are used for halogenation reactions.
Major Products Formed:
Nitration: 1-Methyl-4-(pentafluoroethyl)-2-nitrobenzene
Halogenation: 1-Methyl-4-(pentafluoroethyl)-2-bromobenzene or 1-Methyl-4-(pentafluoroethyl)-2-chlorobenzene.
Scientific Research Applications
1-Methyl-4-(pentafluoroethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the pentafluoroethyl group influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
- 1-Methyl-4-(trifluoromethyl)benzene
- 1-Methyl-4-(difluoromethyl)benzene
- 1-Methyl-4-(fluoromethyl)benzene
Comparison: 1-Methyl-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous .
Properties
IUPAC Name |
1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-2-4-7(5-3-6)8(10,11)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDVGCKILRJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556048 | |
| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117081-46-6 | |
| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
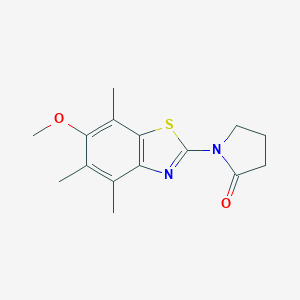
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
